1,4-Dimethoxy-2-naphthaldehyde
Overview
Description
1,4-Dimethoxy-2-naphthaldehyde is a chemical compound that belongs to the class of naphthaldehyde derivatives. It is widely used in various fields, including medical, environmental, and industrial research. This compound is characterized by its two methoxy groups attached to the naphthalene ring, which significantly influences its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dimethoxy-2-naphthaldehyde can be synthesized through several methods. One common approach involves the methylation of 2-naphthol followed by formylation. The reaction typically requires the use of methanol and a strong acid catalyst, such as sulfuric acid, to facilitate the methylation process. The formylation step can be achieved using a formylating agent like dichloromethyl methyl ether in the presence of a Lewis acid catalyst .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale methylation and formylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethoxy-2-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions often use aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Produces carboxylic acids or quinones.
Reduction: Yields alcohols.
Substitution: Results in various substituted naphthaldehyde derivatives depending on the substituent introduced.
Scientific Research Applications
1,4-Dimethoxy-2-naphthaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for hydroxyl functions.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its cytotoxic activities against certain cancer cell lines.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dimethoxy-2-naphthaldehyde involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s cytotoxic effects are believed to result from its interaction with cellular components, leading to apoptosis or cell death .
Comparison with Similar Compounds
1,4-Dimethoxy-2-naphthaldehyde can be compared with other naphthalene derivatives, such as:
- 4-Hydroxy-5,8-dimethoxy-2-naphthaldehyde
- 5,6,8-Trimethoxy-3-methyl-1-naphthol
- 4,8-Dihydroxy-5-methoxy-2-naphthaldehyde
These compounds share similar structural features but differ in the number and position of methoxy and hydroxyl groups, which influence their chemical reactivity and biological activities . The unique arrangement of functional groups in this compound makes it particularly useful in specific synthetic and research applications.
Properties
IUPAC Name |
1,4-dimethoxynaphthalene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-15-12-7-9(8-14)13(16-2)11-6-4-3-5-10(11)12/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGWYDUJJIGJSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=CC=CC=C21)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10442098 | |
Record name | 1,4-dimethoxy-2-naphthaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75965-83-2 | |
Record name | 1,4-dimethoxy-2-naphthaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10442098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthesis method used to produce 4,9-dimethoxynaphthalide (4,9-DMN) in the study?
A1: The research presents a novel, simplified synthesis route for 4,9-DMN, a compound analogous to naturally occurring naphthalene lactones. [] The key difference in this method is the avoidance of a lithiation step, which can be complex and require specialized reagents. Instead, the researchers utilize a base-catalyzed oxidative cyclization of 3-(bromomethyl)-1,4-dimethoxy-2-naphthaldehyde. This approach provides a more accessible and potentially scalable method for synthesizing 4,9-DMN. []
Q2: What potential biological applications does the synthesized 4,9-DMN possess?
A2: Preliminary biological evaluations demonstrate that 4,9-DMN exhibits promising antifungal activity against Candida albicans. [] Additionally, the compound shows relatively low toxicity towards the MCF-7 breast cancer cell line, with an IC50 value below 250 µM. [] This suggests 4,9-DMN could be a potential candidate for further development as an antifungal agent or warrant further investigation for potential anticancer properties.
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